1H-Indol-1-amine,6-chloro-2,3-dihydro-
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Overview
Description
1H-Indol-1-amine,6-chloro-2,3-dihydro- is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indol-1-amine,6-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloroindole with suitable amines under controlled temperatures and solvents . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Indol-1-amine,6-chloro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxindoles.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1H-Indol-1-amine,6-chloro-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and microbial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1H-Indol-1-amine,6-chloro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-oxindole
- 6-Chloro-1,3-dihydroindol-2-one
- 6-Chloro-2-indolinone
Uniqueness
1H-Indol-1-amine,6-chloro-2,3-dihydro- is unique due to its specific substitution pattern and the presence of the chloro group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H9ClN2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
6-chloro-2,3-dihydroindol-1-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-2-1-6-3-4-11(10)8(6)5-7/h1-2,5H,3-4,10H2 |
InChI Key |
WGUYQIGRFPAEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)Cl)N |
Origin of Product |
United States |
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